Quetiapine-d8 hemifumarate is classified as an atypical antipsychotic agent. It is derived from dibenzo[b,f][1,4]thiazepin-11(10H)-one, which serves as the core structure for the synthesis of quetiapine. The compound is synthesized in a laboratory setting, utilizing fumaric acid as a counterion to form the hemifumarate salt, which improves its pharmacokinetic properties. Its molecular formula is , and it has a molecular weight of approximately 507.63 g/mol .
The synthesis of quetiapine-d8 hemifumarate involves several steps:
Quetiapine-d8 hemifumarate features a complex molecular structure characterized by:
The three-dimensional arrangement of these components influences how the drug interacts with biological targets, particularly neurotransmitter receptors in the brain.
Quetiapine-d8 hemifumarate undergoes several chemical reactions during its synthesis:
These reactions are typically monitored using techniques such as high-performance liquid chromatography to ensure completion and purity .
Quetiapine-d8 acts primarily as an antagonist at various neurotransmitter receptors in the central nervous system:
The dual action on dopamine and serotonin receptors differentiates quetiapine from older antipsychotics that primarily target dopamine pathways .
Quetiapine-d8 hemifumarate possesses several important physical and chemical properties:
These properties are critical for ensuring effective formulation in pharmaceutical products .
Quetiapine-d8 hemifumarate is primarily used in scientific research, particularly in pharmacokinetic studies due to its deuterated nature, which allows for precise tracking in biological systems through mass spectrometry techniques. Its applications include:
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.:
CAS No.: 290308-51-9